molecular formula C6H2Cl2N2O2S2 B2743262 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride CAS No. 127720-93-8

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride

Cat. No.: B2743262
CAS No.: 127720-93-8
M. Wt: 269.11
InChI Key: DSBXZVNDTFXOSS-UHFFFAOYSA-N
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Description

7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is a chemical compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis, characterisation, and application of a library of 26 donor-acceptor (D-A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study mentioned the precipitation of a large number of white solids, which were filtered to give sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a library of 26 D-A compounds based on the BTZ group . These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.13 and a melting point of 116-118 degrees Celsius .

Scientific Research Applications

  • Synthesis and Antiviral Activity : A derivative of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized and demonstrated anti-tobacco mosaic virus activity, suggesting potential in antiviral applications (Chen et al., 2010).

  • Thiadiazole Derivatives in Medicinal Chemistry : This compound is used in the creation of various thiadiazole derivatives. For instance, chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues were synthesized and evaluated for anti-HIV activity, with certain compounds showing promise as antiviral agents (Shafique et al., 2018).

  • Anticonvulsant Activity : Indazole substituted-1,3,4-thiadiazole derivatives, synthesized using this compound, have shown significant anticonvulsant activity. This suggests its use in developing new treatments for seizure disorders (Harish et al., 2013).

  • Cancer Research : Certain derivatives, like sulfonamide based 2,5-disubstituted-1,3,4-thiadiazole, have been explored for their potential as carbonic anhydrase inhibitors and show anticancer activity. These compounds inhibit the growth of human colon, lung, and breast cancer cell lines, indicating their potential in cancer therapy (Abas et al., 2021).

  • Antifungal Properties : Sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have been synthesized using this compound. These derivatives have been studied for their antifungal properties, indicating potential applications in agriculture or medicine (Xu et al., 2011).

Properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazole-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBXZVNDTFXOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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